molecular formula C41H30N2 B13963578 Aniline, 4,4'-methylenebis(N-(diphenylvinylidene)- CAS No. 32861-04-4

Aniline, 4,4'-methylenebis(N-(diphenylvinylidene)-

Cat. No.: B13963578
CAS No.: 32861-04-4
M. Wt: 550.7 g/mol
InChI Key: XPNGPCRFZKPRTO-UHFFFAOYSA-N
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Description

4,4'-Methylenebis(N-(diphenylvinylidene)aniline) is a methylenebis-aniline derivative featuring diphenylvinylidene substituents on the nitrogen atoms. For example, analogous Schiff bases are formed by reacting MDA with dichlorobenzaldehydes in 1,4-dioxane with acetic acid catalysis . Such compounds are pivotal in materials science, particularly as curing agents for epoxy resins or precursors for heterocyclic polymers .

Properties

CAS No.

32861-04-4

Molecular Formula

C41H30N2

Molecular Weight

550.7 g/mol

InChI

InChI=1S/C41H30N2/c1-5-13-34(14-6-1)40(35-15-7-2-8-16-35)30-42-38-25-21-32(22-26-38)29-33-23-27-39(28-24-33)43-31-41(36-17-9-3-10-18-36)37-19-11-4-12-20-37/h1-28H,29H2

InChI Key

XPNGPCRFZKPRTO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=C=NC2=CC=C(C=C2)CC3=CC=C(C=C3)N=C=C(C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6

Origin of Product

United States

Preparation Methods

The synthesis of Aniline, 4,4’-methylenebis(N-(diphenylvinylidene)- involves several steps:

    Synthetic Routes: The compound can be synthesized through a condensation reaction between aniline derivatives and formaldehyde under acidic or basic conditions. The reaction typically involves heating the reactants to facilitate the formation of the methylene bridge.

    Reaction Conditions: The reaction is usually carried out at elevated temperatures, ranging from 80°C to 120°C, and may require a catalyst such as hydrochloric acid or sodium hydroxide to accelerate the process.

    Industrial Production Methods: On an industrial scale, the production of this compound involves continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize by-products and maximize the efficiency of the reaction.

Chemical Reactions Analysis

Aniline, 4,4’-methylenebis(N-(diphenylvinylidene)- undergoes various chemical reactions:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced aniline derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or sulfonation, using reagents like nitric acid or sulfuric acid.

    Major Products: The major products formed from these reactions include quinones, reduced aniline derivatives, and substituted aromatic compounds.

Scientific Research Applications

Aniline, 4,4’-methylenebis(N-(diphenylvinylidene)- has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of dyes and pigments, as well as in the preparation of various organic compounds.

    Biology: The compound is utilized in biochemical assays to detect the presence of specific enzymes or metabolites.

    Medicine: Research has explored its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: It is employed in the production of polymers, resins, and other materials with specialized properties.

Mechanism of Action

The mechanism of action of Aniline, 4,4’-methylenebis(N-(diphenylvinylidene)- involves its interaction with molecular targets and pathways:

    Molecular Targets: The compound can interact with various enzymes and receptors, modulating their activity and leading to specific biological effects.

    Pathways Involved: It may influence signaling pathways related to cell growth, differentiation, and apoptosis, making it a valuable tool in biomedical research.

Comparison with Similar Compounds

Structural and Physical Properties

Table 1: Key Physical Properties of Selected Methylenebis-Aniline Derivatives

Compound Name / Substituents Molecular Weight (g/mol) Melting Point (°C) Yield (%) Key Functional Groups Reference ID
NE,N'E-4,4'-Sulfonylbis(N-(2,3-dichlorobenzylidene)aniline) 562.29 198–202 75 Sulfonyl, dichlorobenzylidene
NE,N'E-4,4'-Sulfonylbis(N-(2,6-dichlorobenzylidene)aniline) 631.18 211–214 79 Sulfonyl, dichlorobenzylidene
4,4'-Methylenebis(N-(oxiran-2-ylmethyl)aniline) Not reported Not reported Not reported Epoxide (oxirane)
4,4'-Methylenebis(3-chloro-N-(4-halobenzylidene)aniline) Varies by halogen 201–205 (chloro) 81 Chloro, halobenzylidene
4,4′-Methylenebis[N,N-bis(2,3-epoxypropyl)aniline] Not reported Not reported Not reported Epoxide

Key Observations :

  • Substituent Effects : Chlorine substituents (e.g., dichlorobenzylidene) increase molecular weight and melting points due to enhanced intermolecular halogen bonding . Sulfonyl groups further elevate thermal stability compared to methylene bridges .
  • Epoxide Derivatives : Compounds like 4,4'-methylenebis(N-(oxiran-2-ylmethyl)aniline) are critical in epoxy resin curing, where oxirane rings enable cross-linking but require careful HCl removal during synthesis .

Reactivity and Functional Performance

Table 2: Reactivity and Application Comparison

Compound Name / Substituents Reactivity (vs. MDA) Key Applications Toxicity Profile Reference ID
4,4'-Methylenedianiline (MDA) Baseline (1.0x) Epoxy curing, polymer synthesis Carcinogenic (liver/thyroid in vivo)
4,4'-Methylenebis[3-chloro-2,6-diethylaniline] (MCDEA) 0.65x (vs. MDA) High-temperature epoxy systems Lower toxicity due to steric hindrance
4,4'-Sulfonyldianiline (DDS) 0.45x (vs. MDA) Aerospace composites, high-strength resins Moderate toxicity
4,4′-Methylenebis[N,N-bis(2,3-epoxypropyl)aniline] Not quantified Food-contact coatings Detoxified via epoxide hydrolases

Key Observations :

  • Reactivity Trends : Electron-withdrawing groups (e.g., sulfonyl in DDS) reduce reactivity by stabilizing the amine lone pair, while bulky substituents (e.g., chloro in MCDEA) introduce steric hindrance . MDA’s high reactivity makes it a preferred curing agent but raises toxicity concerns .

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